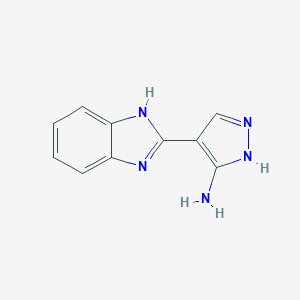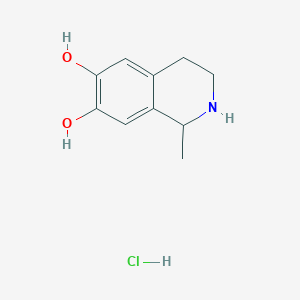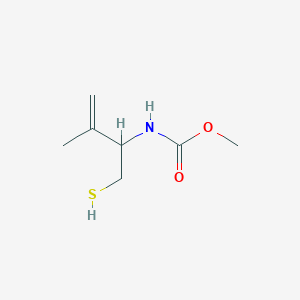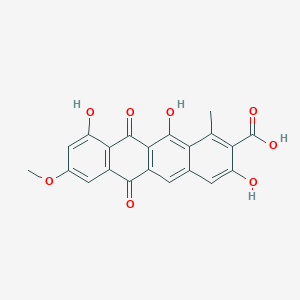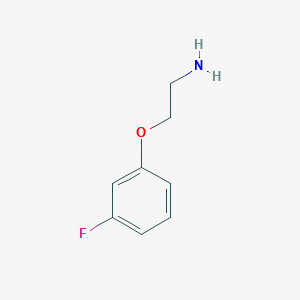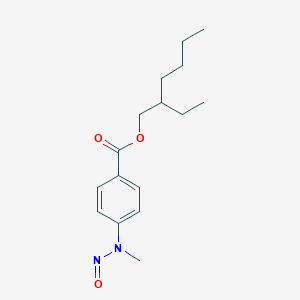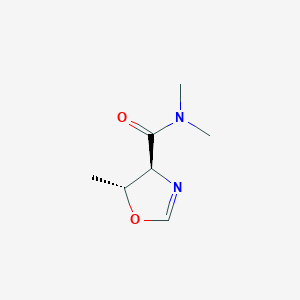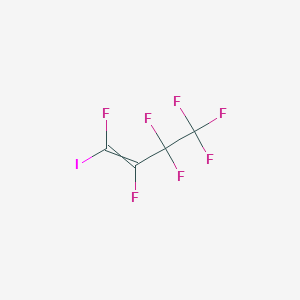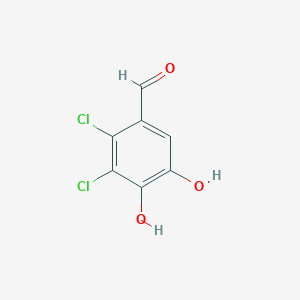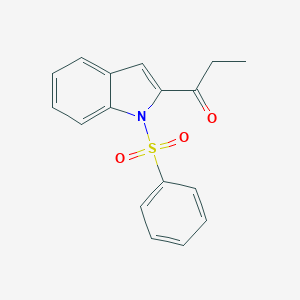
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX-2, NS-398 can reduce inflammation and pain. In addition to its use as an anti-inflammatory agent, NS-398 has also been studied for its potential applications in cancer research.
Mecanismo De Acción
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole selectively inhibits the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins. By inhibiting COX-2, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole can reduce inflammation and pain. In addition, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Efectos Bioquímicos Y Fisiológicos
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has been shown to inhibit platelet aggregation, reduce fever, and protect against ischemia-reperfusion injury (damage caused by the restoration of blood flow to tissue after a period of ischemia).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has several advantages as a research tool. It is highly selective for COX-2, which allows for the study of the specific effects of COX-2 inhibition. In addition, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole is relatively stable and can be easily synthesized in the laboratory. However, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole also has some limitations. It has been shown to have off-target effects on other enzymes, such as lipoxygenase and nitric oxide synthase, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several areas of future research that could be pursued with 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole. One area of interest is the potential use of 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole as a therapeutic agent for neurodegenerative diseases. Another area of interest is the development of more selective COX-2 inhibitors based on the structure of 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole. Finally, further studies are needed to better understand the off-target effects of 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole and to develop strategies to minimize these effects.
In conclusion, 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole is a non-steroidal anti-inflammatory drug that selectively inhibits the activity of COX-2. It has been extensively studied for its potential applications in cancer research and has also been shown to have potential therapeutic applications in neurodegenerative diseases. 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has several advantages as a research tool, but also has some limitations. Future research will be needed to fully understand the potential of 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole and to develop more selective COX-2 inhibitors based on its structure.
Métodos De Síntesis
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole can be synthesized using a multi-step process involving the reaction of 2-bromo-1-(phenylsulfonyl)-1H-indole with ethyl acetoacetate, followed by hydrolysis and decarboxylation. The resulting product can then be converted to 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole through a series of chemical reactions.
Aplicaciones Científicas De Investigación
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. 2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
121963-51-7 |
|---|---|
Nombre del producto |
2-(1-Oxopropyl)-1-(phenylsulfonyl)-1H-indole |
Fórmula molecular |
C17H15NO3S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-[1-(benzenesulfonyl)indol-2-yl]propan-1-one |
InChI |
InChI=1S/C17H15NO3S/c1-2-17(19)16-12-13-8-6-7-11-15(13)18(16)22(20,21)14-9-4-3-5-10-14/h3-12H,2H2,1H3 |
Clave InChI |
FXVAXHRMJADBAN-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CCC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Sinónimos |
2-(1-OXOPROPYL)-1-(PHENYLSULFONYL)-1H-INDOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)
![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)

